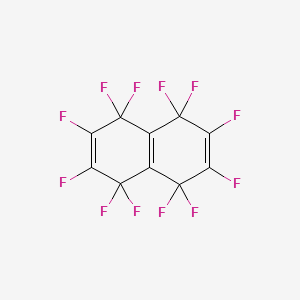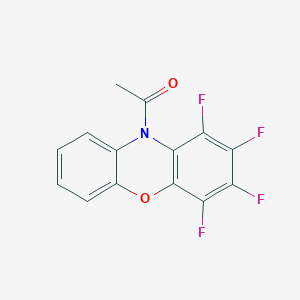
3-Bromopropyl (4-bromophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopropyl (4-bromophenyl)carbamate: is an organic compound with the molecular formula C10H11Br2NO2 It is a derivative of carbamate, featuring both bromopropyl and bromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopropyl (4-bromophenyl)carbamate typically involves the reaction of 4-bromophenyl isocyanate with 3-bromopropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The general reaction scheme is as follows:
4-Bromophenyl isocyanate+3-Bromopropanol→3-Bromopropyl (4-bromophenyl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in 3-Bromopropyl (4-bromophenyl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide, usually in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, often in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted carbamates or alcohols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromopropyl (4-bromophenyl)carbamate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with carbamate groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds:
Ethyl 4-bromophenyl carbamate: Similar structure but with an ethyl group instead of a bromopropyl group.
Methyl 4-bromophenyl carbamate: Similar structure but with a methyl group instead of a bromopropyl group.
4-Bromophenyl isocyanate: Precursor in the synthesis of 3-Bromopropyl (4-bromophenyl)carbamate.
Uniqueness: this compound is unique due to the presence of both bromopropyl and bromophenyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propiedades
| 90841-80-8 | |
Fórmula molecular |
C10H11Br2NO2 |
Peso molecular |
337.01 g/mol |
Nombre IUPAC |
3-bromopropyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C10H11Br2NO2/c11-6-1-7-15-10(14)13-9-4-2-8(12)3-5-9/h2-5H,1,6-7H2,(H,13,14) |
Clave InChI |
PLHBPGSWJMFGHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OCCCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)


